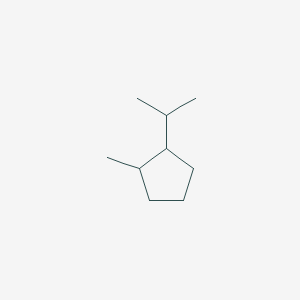

1-Methyl-2-(propan-2-yl)cyclopentane

描述

1-Methyl-2-(propan-2-yl)cyclopentane is an alicyclic hydrocarbon featuring a cyclopentane backbone substituted with a methyl group at position 1 and an isopropyl group (propan-2-yl) at position 2. This compound, also known as isopropylcyclopentane , is structurally classified as a branched cycloalkane. Its molecular formula is C₉H₁₆, with an average molecular mass of ~124.23 g/mol.

属性

CAS 编号 |

89223-57-4 |

|---|---|

分子式 |

C9H18 |

分子量 |

126.24 g/mol |

IUPAC 名称 |

1-methyl-2-propan-2-ylcyclopentane |

InChI |

InChI=1S/C9H18/c1-7(2)9-6-4-5-8(9)3/h7-9H,4-6H2,1-3H3 |

InChI 键 |

CGWXYEIWDQDFIU-UHFFFAOYSA-N |

规范 SMILES |

CC1CCCC1C(C)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: 1-Methyl-2-(propan-2-yl)cyclopentane can be synthesized through various organic reactions. One common method involves the alkylation of cyclopentane derivatives. For instance, cyclopentane can be reacted with isopropyl bromide in the presence of a strong base like sodium hydride to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of cyclopentadiene derivatives. The process requires high pressure and temperature conditions, along with a suitable catalyst such as palladium on carbon (Pd/C).

化学反应分析

Types of Reactions: 1-Methyl-2-(propan-2-yl)cyclopentane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding cyclopentanones.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst to yield fully saturated hydrocarbons.

Substitution: Halogenation reactions can occur where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine) under UV light or in the presence of a halogen carrier.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Chlorine (Cl2), bromine (Br2), UV light

Major Products Formed:

Oxidation: Cyclopentanones

Reduction: Saturated hydrocarbons

Substitution: Halogenated cyclopentanes

科学研究应用

1-Methyl-2-(propan-2-yl)cyclopentane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a solvent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

Industry: It is utilized in the production of specialty chemicals and as a component in certain industrial formulations.

作用机制

The mechanism of action of 1-Methyl-2-(propan-2-yl)cyclopentane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may interact with enzyme active sites, altering their catalytic activity.

相似化合物的比较

Catalytic Oxidation

Cyclopentane derivatives are oxidized to cycloketones and cycloalcohols under catalytic conditions. However, cyclopentane itself shows lower reactivity compared to larger cycloalkanes (e.g., cyclooctane achieves 29.6% ketone yield vs. 2.9% for cyclopentane using Mo-based catalysts) . Substituents may alter reactivity:

- Branched alkyl groups (e.g., isopropyl in this compound) could hinder oxidation due to steric effects, though direct data is unavailable.

- Allyl-substituted analogs (e.g., 1-methyl-2-(2-propenyl)cyclopentane) may undergo additional allylic oxidation or polymerization under oxidative conditions.

Biodegradability

Mono-substituted cyclopentanes (e.g., methyl- or ethyl-cyclopentane) are rapidly biodegraded under sulfate-reducing conditions, while dimethyl isomers exhibit slower degradation due to steric hindrance . This suggests that this compound, being a mono-substituted derivative, would likely degrade faster than its dimethyl counterparts.

Analytical Detection

- GC/MS-MS : Cyclopentane derivatives are identified via characteristic fragment ions. For example, 1-methyl-2-(2-propenyl)cyclopentane is detected in VOC profiling with an odds ratio (OR) of 7.25 in colorectal cancer samples .

- Chromatographic Retention : Branched derivatives (e.g., isopropylcyclopentane) may exhibit longer retention times compared to linear analogs due to increased hydrophobicity .

Key Research Findings

Substituent Effects :

- Branched substituents (isopropyl, 4-methylpentyl) increase molecular weight and hydrophobicity but may reduce catalytic accessibility .

- Allyl groups enhance electrophilic reactivity, making such derivatives more prone to oxidation or polymerization .

Environmental and Safety Considerations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。